p-[3-(1-Imidazolyl)propoxy]phenol
説明
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
4-(3-imidazol-1-ylpropoxy)phenol |
InChI |
InChI=1S/C12H14N2O2/c15-11-2-4-12(5-3-11)16-9-1-7-14-8-6-13-10-14/h2-6,8,10,15H,1,7,9H2 |
InChIキー |
VUYMVKPMUDNPNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OCCCN2C=CN=C2 |
製品の起源 |
United States |
類似化合物との比較
Structural Comparisons
Key Compounds Analyzed:
1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride ()
p-[3-(1-Imidazolyl)propoxy]phenol (Target Compound)
Physicochemical Properties
| Property | Target Compound | Compound 1 | Dronedarone |
|---|---|---|---|
| logP (Predicted) | 1.8 | 3.2 | 5.1 |
| Water Solubility | Moderate | Low | Very low |
| Melting Point | ~120–125°C | 198–200°C (HCl) | >200°C (HCl) |
| Hydrogen Bond Donors | 2 (-OH, imidazole) | 1 (imidazole) | 1 (sulfonamide) |
Key Insights :
- The phenolic -OH in the target compound enhances hydrophilicity compared to the methoxy groups in Compound 1.
- Dronedarone’s high logP and low solubility reflect its lipophilic dibutylamino and benzofuran moieties, critical for membrane penetration in antiarrhythmic activity .
Stability and Reactivity
- The target compound’s phenolic -OH may render it susceptible to oxidation, whereas Compound 1’s methoxy groups improve stability.
- Dronedarone’s tertiary amine and sulfonamide groups enhance stability under physiological conditions, supporting oral bioavailability .
Q & A
Q. What are the key considerations for synthesizing p-[3-(1-Imidazolyl)propoxy]phenol?
The synthesis typically involves multi-step reactions:
- Imidazole core formation : Condensation of precursors like o-phenylenediamine with carboxylic acid derivatives under acidic conditions .
- Propoxy linkage : Nucleophilic substitution or coupling reactions to attach the propoxy chain to the phenol group.
- Purification : Use column chromatography or recrystallization to isolate the target compound. Key reagents include sodium borohydride (NaBH₄) for reductions and potassium carbonate (K₂CO₃) as a base for substitutions .
Q. Which spectroscopic methods are critical for characterizing p-[3-(1-Imidazolyl)propoxy]phenol?
Essential techniques include:
- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR).
- IR spectroscopy : Identify functional groups (e.g., phenolic O-H stretch at ~3200 cm⁻¹, imidazole C=N at ~1600 cm⁻¹).
- Mass spectrometry : Verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Q. How can researchers evaluate the antimicrobial activity of this compound?
Standardized assays include:
- Minimum Inhibitory Concentration (MIC) : Test against bacterial/fungal strains (e.g., Candida albicans).
- Zone of inhibition assays : Compare with controls like fluconazole.
- Time-kill kinetics : Assess bactericidal/fungicidal efficacy over time .
Advanced Research Questions
Q. How can structural contradictions in spectral data be resolved?
- Use 2D NMR (COSY, HSQC) to clarify ambiguous proton-carbon correlations.
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .
- Single-crystal X-ray diffraction : Resolve stereochemical uncertainties .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Test palladium or copper catalysts for coupling steps.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for substitutions.
- Design of Experiments (DoE) : Systematically vary temperature, stoichiometry, and reaction time .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Modify the phenol ring (e.g., electron-withdrawing groups) or imidazole N-alkylation.
- Biological testing : Compare activity across derivatives using MIC or enzyme inhibition assays.
- Molecular docking : Predict binding interactions with targets (e.g., fungal CYP51 or bacterial topoisomerases) .
Q. How to assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine thermal stability.
- Light sensitivity : Expose to UV-Vis light and track photodegradation .
Q. What methods elucidate the compound’s mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of interactions.
- Gene knockout studies : Identify essential pathways in microbial models .
Contradiction Analysis & Troubleshooting
Q. How to address discrepancies between computational and experimental biological activity?
Q. How to mitigate low solubility in aqueous media?
- Prodrug design : Introduce phosphate or glycoside groups.
- Nanoformulation : Use liposomes or polymeric nanoparticles to enhance bioavailability.
- Co-solvent systems : Employ DMSO-water or cyclodextrin complexes .
Methodological Tables
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